3-[6-(morpholin-4-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that features a morpholine ring and a quinazoline-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amino alcohols and their derivatives into morpholines, followed by coupling and reduction reactions . The reaction conditions often require the use of transition metal catalysts and specific temperature and pressure settings to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as solid-phase synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and enzyme inhibition activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of selective norepinephrine reuptake, among others .
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
- 4-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Uniqueness
3-[6-(MORPHOLIN-4-YL)-6-OXOHEXYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its morpholine ring and quinazoline-2,4-dione core make it particularly interesting for medicinal chemistry applications .
Properties
Molecular Formula |
C18H23N3O4 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(6-morpholin-4-yl-6-oxohexyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C18H23N3O4/c22-16(20-10-12-25-13-11-20)8-2-1-5-9-21-17(23)14-6-3-4-7-15(14)19-18(21)24/h3-4,6-7H,1-2,5,8-13H2,(H,19,24) |
InChI Key |
MDNDNVJFVWGPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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